molecular formula C19H38O4 B016481 1-Monopalmitin CAS No. 542-44-9

1-Monopalmitin

Cat. No.: B016481
CAS No.: 542-44-9
M. Wt: 330.5 g/mol
InChI Key: QHZLMUACJMDIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-monopalmitoylglycerol is a 1-monoglyceride that has palmitoyl as the acyl group. A natural product found in Neolitsea daibuensis. It has a role as a plant metabolite and an algal metabolite. It is functionally related to a hexadecanoic acid.
Glyceryl palmitate has been reported in Perilla frutescens, Trichosanthes tricuspidata, and other organisms with data available.
RN given refers to cpd without isomeric designation

Properties

IUPAC Name

2,3-dihydroxypropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZLMUACJMDIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891470
Record name 1-Glyceryl monohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS]
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Palmitoyl glycerol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18776
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Insoluble in water, soluble in ethanol and toluene at 50 °C
Record name MONO- AND DIGLYCERIDES OF FATTY ACIDS
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0
Record name 1-Monopalmitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoyl glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2,3-Dihydroxypropyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C16-22
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Monopalmitin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexadecanoic acid, monoester with 1,2,3-propanetriol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, 2,3-dihydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycerides, C16-22
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Glyceryl monohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C16-22
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-dihydroxypropyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycerol palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Crystalline Maze: A Technical Guide to the Polymorphism of 1-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin (1-palmitoyl-rac-glycerol), a monoacylglycerol derived from palmitic acid and glycerol, is a crucial component in various scientific and industrial applications, including pharmaceuticals, food technology, and materials science. Its functionality is intrinsically linked to its solid-state properties, particularly its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism. Understanding and controlling the polymorphic behavior of this compound is paramount for ensuring product stability, bioavailability, and desired physicochemical properties. This in-depth technical guide provides a comprehensive overview of the polymorphism of this compound crystals, detailing their characteristics, the experimental methodologies for their analysis, and the factors influencing their transformation.

The Polymorphic Forms of this compound: A Hierarchical Perspective

This compound exhibits a complex polymorphic landscape, transitioning through several crystalline forms with varying degrees of thermodynamic stability. The primary polymorphs, in order of increasing stability, are the α, sub-α, β', and β forms. These transitions follow Ostwald's rule of stages, where the least stable form crystallizes first from the melt and subsequently transforms into more stable forms over time and with temperature changes.

The crystallization and transformation pathway can be visualized as a progression towards a more ordered and stable molecular packing.

Polymorphic_Transformation Melt Melt Alpha α (Alpha) Hexagonal Melt->Alpha Cooling SubAlpha Sub-α Orthorhombic Alpha->SubAlpha Transformation BetaPrime β' (Beta Prime) Orthorhombic SubAlpha->BetaPrime Transformation Beta β (Beta) Triclinic BetaPrime->Beta Transformation

Caption: Polymorphic transformation pathway of this compound from the melt.

Quantitative Analysis of this compound Polymorphs

The distinct polymorphic forms of this compound can be characterized by their unique thermal properties and crystallographic fingerprints. The following tables summarize the key quantitative data associated with these forms.

Table 1: Thermal Properties of this compound Polymorphs

Polymorphic FormMelting Temperature (°C)Enthalpy of Fusion (kJ/mol)Notes
α (Alpha) ~58Lower than β formsLeast stable form, crystallizes first from the melt.
Sub-α ~63-Intermediate metastable form.
β' (Beta Prime) ~71-Metastable form with higher stability than α.
β (Beta) ~75HighestThe most stable polymorphic form.[1]
Lα (Lyotropic) ~67-Forms in the presence of water (gel phase).[2]

Note: The exact values can vary depending on the purity of the sample and the experimental conditions (e.g., heating rate in DSC).

Table 2: X-ray Diffraction (XRD) Data for Key this compound Polymorphs

Polymorphic FormCrystal SystemKey Short Spacings (d-values in Å)
α (Alpha) Hexagonal4.15
Sub-α Orthorhombic4.27, 3.62
β' (Beta Prime) Orthorhombic4.2, 3.8
β (Beta) Triclinic4.6

Note: The d-spacing values are characteristic reflections in the wide-angle X-ray scattering (WAXS) region and are crucial for identifying the specific polymorph.

Experimental Protocols for Polymorph Characterization

The reliable identification and characterization of this compound polymorphs necessitate the use of specific analytical techniques. The following sections detail the methodologies for the key experiments.

Preparation of this compound Polymorphs

The controlled preparation of specific polymorphs is the foundational step for their characterization.

  • α-Form: The α-form is typically obtained by rapid cooling of molten this compound.

    • Heat the this compound sample to approximately 80°C to ensure complete melting.

    • Rapidly cool the melt by, for example, quenching in a pre-cooled environment (e.g., an ice bath or a cryogen).

    • Immediately analyze the sample to prevent transformation to more stable forms.

  • β-Form: The stable β-form can be obtained through tempering or solvent crystallization.

    • Tempering:

      • Melt the this compound sample at 80°C.

      • Cool the sample to a temperature just below the melting point of the β-form (e.g., 65-70°C) and hold for an extended period (hours to days) to allow for the complete transformation to the β-form.

    • Solvent Crystallization:

      • Dissolve this compound in a suitable organic solvent (e.g., ethanol or chloroform) at an elevated temperature.

      • Allow the solution to cool slowly to room temperature.

      • Collect the precipitated crystals by filtration and dry under vacuum.

Polymorph_Preparation_Workflow cluster_alpha Preparation of α-Form cluster_beta Preparation of β-Form a1 Melt this compound (~80°C) a2 Rapid Cooling (Quenching) a1->a2 a3 α-Form Crystal a2->a3 b1 Melt this compound (~80°C) b2 Tempering (Hold at 65-70°C) b1->b2 b3 β-Form Crystal b2->b3

Caption: Experimental workflow for the preparation of α and β polymorphs of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of the different polymorphs.

  • Methodology:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5 or 10°C/min) over a defined temperature range (e.g., 25°C to 100°C).

    • Record the heat flow as a function of temperature. The melting of each polymorph will be observed as an endothermic peak.

    • The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD provides detailed information about the crystal structure of the polymorphs. Both Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) can be employed.

  • Methodology (Powder XRD):

    • Finely grind the this compound crystal sample to a homogenous powder.

    • Mount the powder on a sample holder.

    • Expose the sample to a monochromatic X-ray beam.

    • Detect the diffracted X-rays at various angles (2θ).

    • The resulting diffractogram, a plot of intensity versus 2θ, will show a unique pattern of peaks for each polymorph. The d-spacings are calculated from the peak positions using Bragg's Law.

Analytical_Workflow start This compound Sample (Prepared Polymorph) dsc Differential Scanning Calorimetry (DSC) start->dsc xrd X-ray Diffraction (XRD) start->xrd dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔH) dsc->dsc_data xrd_data Diffraction Pattern (2θ) d-spacings xrd->xrd_data

Caption: General analytical workflow for the characterization of this compound polymorphs.

Factors Influencing Polymorphic Transitions

The transformation between the different crystalline forms of this compound is influenced by several factors:

  • Temperature: Temperature is a critical driver of polymorphic transitions. Heating a less stable form will provide the kinetic energy for it to rearrange into a more stable form.

  • Cooling Rate: As demonstrated in the preparation protocols, the rate of cooling from the melt significantly impacts which polymorph is formed. Rapid cooling favors the formation of the metastable α-form, while slow cooling allows for the formation of more stable forms.

  • Solvent: The choice of solvent during crystallization can influence the resulting polymorph. The polarity and the interaction of the solvent with the this compound molecule can direct the crystal packing.

  • Presence of Impurities: Even small amounts of impurities can affect the nucleation and growth of specific polymorphs, sometimes inhibiting the formation of the most stable form.

  • Mechanical Stress: Processes such as grinding, milling, and compression can induce polymorphic transformations by providing the mechanical energy to overcome the energy barrier between different crystalline states.

Conclusion

The polymorphism of this compound is a multifaceted phenomenon with significant implications for its application in various fields. A thorough understanding of its different crystalline forms, their thermodynamic relationships, and the factors governing their transformations is essential for the rational design and development of products containing this versatile molecule. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively characterize and control the polymorphic behavior of this compound, ultimately leading to the development of more stable and efficacious products. Further research focusing on the precise control of nucleation and the influence of complex matrices on polymorphic transitions will continue to advance our understanding of this important material.

References

1-Monopalmitin: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The pathophysiology of these conditions is complex and multifactorial, with lipid metabolism playing a central role. In the quest for early and accurate diagnostic and prognostic markers, attention is turning towards specific lipid metabolites that may serve as indicators of metabolic dysregulation. 1-Monopalmitin, a monoacylglycerol containing the saturated fatty acid palmitic acid, is emerging as a molecule of interest in this context. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential biomarker in metabolic diseases, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

This compound in the Context of Metabolic Disease

This compound is an intermediate in the metabolism of triglycerides and phospholipids containing palmitic acid. Elevated levels of circulating saturated fatty acids, particularly palmitic acid, are a hallmark of metabolic diseases and are associated with the development of insulin resistance and chronic inflammation.[1] While much of the research has focused on palmitic acid, its metabolic derivatives, such as this compound, are gaining attention for their potential direct roles in cellular signaling.

Association with Insulin Resistance

Insulin resistance, the impaired response of cells to insulin, is a cornerstone of T2D and metabolic syndrome. High levels of palmitic acid are known to induce insulin resistance in various tissues, including skeletal muscle, liver, and adipose tissue.[2][3] This effect is mediated through several intracellular signaling pathways that can be influenced by lipid metabolites. One key mechanism involves the accumulation of diacylglycerols (DAGs), which include this compound, leading to the activation of protein kinase C theta (PKCθ).[3] Activated PKCθ can then phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade, thereby impairing downstream signaling.[3]

Role in Inflammation

Chronic low-grade inflammation is a key feature of metabolic diseases.[4] Saturated fatty acids like palmitate can act as pro-inflammatory molecules, stimulating the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells and adipocytes.[5][6] This inflammatory response is often mediated by the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][6] As a downstream metabolite of palmitic acid, this compound may contribute to this inflammatory milieu.

Involvement in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis) and can progress to more severe forms of liver disease.[7] The influx of fatty acids to the liver, particularly saturated fatty acids, is a key driver of NAFLD. Palmitic acid can induce lipotoxicity in hepatocytes, leading to cellular stress and inflammation. While direct studies on this compound in NAFLD are limited, its precursor, palmitic acid, is known to contribute to the disease's pathogenesis.[8][9]

Quantitative Data Summary

While direct quantitative data for this compound in large patient cohorts with metabolic diseases are still emerging, studies on related lipids provide a valuable context. The following tables summarize relevant quantitative findings that underscore the potential significance of lipid metabolites in metabolic dysregulation.

Table 1: Circulating Fatty Acid Levels in Metabolic Conditions

AnalyteConditionCohort SizeKey FindingReference
Palmitoleic AcidMetabolic Abnormalities3630 US men and womenHigher palmitoleate associated with higher BMI, triglycerides, and insulin resistance (in men), but also a more favorable lipid profile (lower LDL, higher HDL).[10]
Palmitic AcidType 2 DiabetesNot specifiedElevated plasma levels of palmitic acid are commonly observed in individuals with type 2 diabetes.[1]

Table 2: Cellular and In Vivo Effects of Palmitate

ExperimentModelTreatmentKey Quantitative FindingReference
Insulin SignalingHuman MonocytesPalmitate (125 µM) + InsulinSynergistic increase in IL-6 and TNF-α protein production compared to palmitate alone.[5]
PKCθ ActivationHuman Skeletal MuscleLipid Infusion4-hour lipid infusion increased PKCθ activation significantly (P < 0.05).[3]
Insulin SignalingRat Pancreatic IsletsPalmitate (100 µM)Short exposure activated early steps of insulin receptor signaling.[11]
Cytokine Expression3T3-L1 AdipocytesPalmitateInduced IL-6 and TNF-α mRNA expression (P < 0.05).[6]

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques for this purpose.

Quantification of this compound in Human Plasma by GC-MS

This protocol describes a general procedure for the analysis of this compound in plasma, which involves lipid extraction, derivatization, and GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization:

  • To the dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at 70°C for 30 minutes to convert the hydroxyl groups of this compound to their trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the analyte for GC analysis.[12]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound-TMS derivative. The mass spectrum of the this compound, 2TMS derivative can be used for ion selection.[12][13]

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the analysis of lipids without the need for derivatization.

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described for the GC-MS method (Section 3.1, step 1).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a modifier such as formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate for analytical LC.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion would be the protonated or sodiated adduct of this compound, and the product ions would be characteristic fragments generated by collision-induced dissociation.

    • Quantification: Similar to the GC-MS method, quantification is based on the peak area ratio to an internal standard and a calibration curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the metabolic effects of palmitic acid and its derivatives, including this compound.

Palmitate-Induced Insulin Resistance via DAG-PKCθ Pathway

Palmitate_Insulin_Resistance cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Activates (Tyr Phosphorylation) GLUT4 GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Mediates Palmitate Palmitate DAG Diacylglycerol (e.g., this compound) Palmitate->DAG Metabolized to PKCtheta PKCθ DAG->PKCtheta Activates PKCtheta->IRS1 Inhibits (Ser Phosphorylation) PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4 Translocation to Membrane

Palmitate-induced insulin resistance pathway.
Palmitate-Induced Inflammatory Signaling via NF-κB

Palmitate_Inflammation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Palmitate Palmitate TLR4 TLR4 Palmitate->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IKK->NFkappaB Releases IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates GeneExpression Inflammatory Gene Expression NFkappaB_nuc->GeneExpression Induces Cytokines IL-6, TNF-α GeneExpression->Cytokines Results in

Palmitate-induced inflammatory signaling.
This compound and the PI3K/Akt Pathway

Monopalmitin_PI3K_Akt cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Monopalmitin This compound Monopalmitin->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Activation of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound stands as a promising, albeit understudied, potential biomarker at the intersection of lipid metabolism, insulin resistance, and inflammation. Its position as a direct metabolite of palmitic acid, a well-established contributor to metabolic disease, and its own potential to modulate key signaling pathways such as the PI3K/Akt pathway, warrants further investigation.[14]

Future research should focus on:

  • Developing and validating robust, high-throughput analytical methods for the quantification of this compound in large clinical cohorts.

  • Conducting longitudinal studies to establish a definitive correlation between circulating this compound levels and the incidence and progression of metabolic diseases.

  • Elucidating the specific molecular mechanisms by which this compound exerts its biological effects, distinguishing them from those of its precursor, palmitic acid.

A deeper understanding of the role of this compound in metabolic diseases will not only enhance our ability to diagnose and monitor these conditions but may also open new avenues for therapeutic intervention. This technical guide serves as a foundation for researchers and drug development professionals to build upon in their efforts to address the global challenge of metabolic diseases.

References

The Solubility Profile of 1-Monopalmitin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monopalmitin, a monoacylglycerol of palmitic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its functional properties, such as emulsification and stabilization, are intrinsically linked to its solubility characteristics in various media. A thorough understanding of its solubility profile is therefore paramount for formulation development, optimizing manufacturing processes, and ensuring product stability. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows.

Introduction

This compound, also known as glyceryl monopalmitate, is a non-ionic surfactant composed of a hydrophilic glycerol head and a hydrophobic 16-carbon palmitic acid tail. This amphiphilic nature governs its solubility, rendering it poorly soluble in aqueous environments and more soluble in organic solvents.[1][2][3] Its solubility is a critical parameter that influences its bioavailability in drug delivery systems, its texturizing properties in foods, and its efficacy as an emulsifier in cosmetics. This guide aims to consolidate available solubility data and provide standardized methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Chemical Name 2,3-dihydroxypropyl hexadecanoate[]
Synonyms Glyceryl Palmitate, 1-Palmitoyl-rac-glycerol[]
CAS Number 542-44-9[5]
Molecular Formula C₁₉H₃₈O₄[2][3]
Molecular Weight 330.5 g/mol [6]
Appearance White to off-white powder or waxy solid[]
Melting Point ~75 °C[]

Quantitative Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent's polarity, temperature, and the crystalline form of the solid. The following table summarizes the available quantitative and qualitative solubility data.

SolventTemperature (°C)SolubilityData TypeReference
WaterAmbientInsolubleQualitative[3][]
Ethanol6050 mg/mLQuantitative[1]
Ethanol50SolubleQualitative[]
MethanolNot SpecifiedSolubleQualitative[7]
MethanolNot SpecifiedSlightly SolubleQualitative[8]
Dimethyl Sulfoxide (DMSO)6050 mg/mL (with sonication and heating)Quantitative[1]
DMSONot SpecifiedSlightly SolubleQualitative[8]
ChloroformNot SpecifiedSolubleQualitative[2][3]
ChloroformNot SpecifiedSlightly SolubleQualitative[8]
Toluene50SolubleQualitative[]
Ethyl AcetateNot SpecifiedSlightly SolubleQualitative[8]
Corn Oil (in 10% DMSO)Not Specified≥ 2.5 mg/mLQuantitative[1]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is critical. The following protocols outline standard methods applicable to this compound.

Equilibrium Shake-Flask Method

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The equilibration time can vary depending on the solvent and temperature but is typically 24-72 hours. It is essential to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifugation or filtration can be employed. If using filtration, ensure the filter material does not adsorb the solute.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method. The concentration of this compound is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Hot-Stage Microscopy (HSM)

HSM is a thermal analysis technique that allows for the visual observation of a sample as it is heated or cooled. It is particularly useful for determining the temperature at which a solid dissolves in a molten solvent.

Methodology:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solid lipid excipient at different known concentrations.

  • Mounting: Place a small amount of the mixture on a microscope slide and cover it with a coverslip.

  • Heating and Observation: Place the slide on the hot stage of a polarized light microscope. Heat the sample at a controlled rate.

  • Solubility Determination: Observe the sample under cross-polarized light. Crystalline material will appear bright (birefringent) against a dark background. The temperature at which the last crystals of this compound dissolve in the molten excipient is recorded as the saturation temperature for that specific concentration. By analyzing different concentrations, a solubility-temperature profile can be constructed.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the solubility of a compound in a solid lipid by observing the melting point depression of the lipid.

Methodology:

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the solid lipid excipient at various known concentrations.

  • DSC Analysis: Accurately weigh a small amount of the mixture into a DSC pan and seal it. Heat the sample in the DSC instrument at a constant rate (e.g., 5-10 °C/min) over a defined temperature range that encompasses the melting point of the excipient.

  • Data Analysis: Record the heat flow as a function of temperature. The presence of dissolved this compound will cause a depression in the melting point of the excipient. The extent of this depression is related to the concentration of this compound. By analyzing the thermograms of the different mixtures, the saturation solubility can be determined by observing the concentration at which no further depression of the melting peak occurs.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Equilibrium_Shake_Flask_Method start Start prep Add excess this compound to solvent start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or filter to separate solid equilibrate->separate quantify Analyze supernatant (e.g., by HPLC) separate->quantify end End quantify->end

Caption: Workflow for the Equilibrium Shake-Flask Method.

Thermal_Analysis_Methods cluster_HSM Hot-Stage Microscopy (HSM) cluster_DSC Differential Scanning Calorimetry (DSC) hsm_prep Prepare mixtures of known concentration hsm_observe Heat on hot stage and observe under microscope hsm_prep->hsm_observe hsm_determine Record temperature of complete dissolution hsm_observe->hsm_determine end End hsm_determine->end dsc_prep Prepare physical mixtures of known concentration dsc_analyze Heat in DSC and record thermogram dsc_prep->dsc_analyze dsc_determine Analyze melting point depression dsc_analyze->dsc_determine dsc_determine->end start Start start->hsm_prep start->dsc_prep

Caption: Workflows for Thermal Analysis Methods (HSM and DSC).

Conclusion

The solubility of this compound is a critical parameter for its effective application in various industries. This guide has provided a consolidated overview of its solubility in different solvents and detailed, practical protocols for its experimental determination. The presented data and methodologies will serve as a valuable resource for researchers, scientists, and drug development professionals in their formulation and development efforts. Further research to establish a more comprehensive temperature-dependent solubility profile in a wider range of pharmaceutically and industrially relevant solvents is recommended.

References

Unveiling the Multifaceted Roles of 1-Monopalmitin: A Technical Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monopalmitin, a monoacylglycerol comprised of a glycerol molecule esterified to a single palmitic acid chain, has emerged from its early role as a simple emulsifier to become a molecule of significant interest in diverse fields of biomedical research. Initially recognized for its utility in the food and pharmaceutical industries, early scientific investigations laid the groundwork for our current understanding of its more complex biological functions. This technical guide provides an in-depth exploration of the foundational research and discovery of this compound's functions, detailing key experiments, quantitative data, and the signaling pathways it modulates.

Early Discovery and Physicochemical Characterization

This compound, also known as glyceryl palmitate, is a naturally occurring compound found in various plants and algae.[1][2] Its formal identification and characterization were tied to the broader study of glycerides and fatty acids. Early analytical methods, predating modern chromatography, relied on fractional crystallization and determination of physical constants such as melting point and solubility to isolate and identify such lipids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₈O₄[5]
Molecular Weight 330.5 g/mol [6]
Appearance White to off-white solid or viscous liquid[5][7]
Melting Point 75 °C[]
Solubility Insoluble in water; soluble in ethanol and toluene at 50 °C[]

Foundational Functions: Emulsification

One of the earliest and most well-documented functions of this compound is its role as an emulsifier.[] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic palmitic acid tail, allows it to stabilize oil-in-water emulsions. This property was recognized and utilized in the food industry long before its more subtle biological roles were elucidated.[9][10] Early studies in food science focused on the physical chemistry of its emulsifying properties, examining factors like droplet size reduction and emulsion stability in various food matrices.[9]

Early Biological Investigations: Antimicrobial Activity

Emerging from the study of natural products, early research hinted at the antimicrobial potential of monoacylglycerols. While extensive early literature specifically on this compound's antimicrobial effects is limited, studies on related monoglycerides laid the foundation for this area of investigation. More recent and detailed studies have confirmed that this compound exhibits antibacterial and antifungal activities.[11][12][13] However, it is noteworthy that some research indicates that 2-monopalmitin, an isomer, may not share these properties, highlighting the importance of the acyl position for biological activity.[12][13]

Table 2: Antimicrobial Activity of 1-Monoacylglycerol Derivatives

CompoundTarget OrganismActivityReference
1-MonomyristinStaphylococcus aureusHigh antibacterial activity[11][12]
1-MonomyristinAggregatibacter actinomycetemcomitansHigh antibacterial activity[11][12]
1-MonomyristinCandida albicansHigh antifungal activity[11][12]
2-MonomyristinEscherichia coliHigh antibacterial activity[11][12]
2-MonopalmitinVarious bacteria and fungiNo activity observed[11][12][13]

Elucidation of Cellular Functions: From Metabolism to Signaling

The transition from viewing this compound as a simple lipid to a bioactive molecule involved in cellular processes marked a significant shift in research focus. Its role as a biomarker for type 2 diabetes mellitus suggested a deeper involvement in metabolic pathways.[]

Inhibition of P-glycoprotein (P-gp)

A pivotal discovery in the functional analysis of this compound was its ability to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance in cancer cells.[14] P-glycoprotein was first identified in 1976 in hamster ovary cells and is a member of the ATP-binding cassette (ABC) transporter superfamily.[15][16] It actively transports a wide range of xenobiotics out of cells, reducing the efficacy of many chemotherapeutic drugs.[16][17][18]

Early research on P-gp inhibitors focused on a variety of chemical compounds. The finding that a naturally occurring lipid like this compound could modulate P-gp activity opened new avenues for research. Studies demonstrated that this compound could increase the intracellular accumulation of P-gp substrates, such as daunorubicin, in a dose-dependent manner without causing cytotoxicity.[]

Experimental Protocol: P-glycoprotein Inhibition Assay

A common method to assess P-gp inhibition involves measuring the accumulation of a fluorescent P-gp substrate, such as Rhodamine-123 or daunorubicin, in cells that overexpress P-gp (e.g., Caco-2 intestinal cells).

  • Cell Culture: Caco-2 cells are cultured to confluence in a suitable medium.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-300 μM) for a specified time (e.g., 2 hours).[14]

  • Substrate Addition: A fluorescent P-gp substrate (e.g., Rhodamine-123 or daunorubicin) is added to the medium and incubated for a defined period.

  • Washing: The cells are washed with a cold buffer to remove the extracellular substrate.

  • Lysis and Quantification: The cells are lysed, and the intracellular fluorescence is measured using a fluorometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

  • Cytotoxicity Assessment: A parallel assay, such as the lactate dehydrogenase (LDH) test, is performed to ensure that the observed increase in substrate accumulation is not due to cell damage.[]

P_glycoprotein_Inhibition cluster_cell Cancer Cell This compound This compound P-gp P-glycoprotein This compound->P-gp Inhibits Chemotherapy_Drug_out P-gp->Chemotherapy_Drug_out Chemotherapy_Drug_in Chemotherapy_Drug_in->P-gp Efflux Extracellular Intracellular Chemotherapy_Drug_Ext Chemotherapy Drug Chemotherapy_Drug_Ext->Chemotherapy_Drug_in Enters Cell

Caption: Inhibition of P-glycoprotein by this compound, preventing drug efflux.

Modulation of the PI3K/Akt Signaling Pathway

Further research into the cellular mechanisms of this compound, particularly in the context of cancer, revealed its role as an activator of the PI3K/Akt pathway.[14][19] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Its discovery can be traced back to the identification of the Akt oncogene in 1977 and the isolation of PI3K in 1990.[20] The link between this pathway and insulin signaling was established in the mid-1990s.[20]

Studies have shown that this compound can induce apoptosis in lung cancer cells through the activation of the PI3K/Akt pathway.[19] This seemingly paradoxical effect—activation of a pro-survival pathway leading to cell death—highlights the complex and context-dependent nature of cellular signaling.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

Western blotting is a standard technique to detect changes in the phosphorylation status of key proteins in a signaling pathway, which indicates their activation or inhibition.

  • Cell Culture and Treatment: Cancer cell lines (e.g., A549 lung cancer cells) are cultured and treated with this compound at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., Akt, PI3K).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

  • Imaging: The chemiluminescent signal is captured on X-ray film or with a digital imager, allowing for the visualization and quantification of protein levels. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Induces

Caption: this compound induces apoptosis via the PI3K/Akt signaling pathway.

Conclusion

The journey of this compound from a simple food additive to a molecule with complex and nuanced biological activities is a testament to the continuous evolution of scientific inquiry. Early research focused on its fundamental physical and chemical properties, leading to its widespread use as an emulsifier. Subsequent investigations, driven by an interest in natural product bioactivity, began to uncover its more intricate roles in cellular processes. The discovery of its ability to inhibit P-glycoprotein and modulate the PI3K/Akt pathway has opened up new avenues for its potential application in cancer therapy and other areas of drug development. This technical guide serves as a compilation of the foundational knowledge that has shaped our current understanding of this compound, providing a valuable resource for researchers and scientists seeking to further explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 1-Monopalmitin in Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent an advanced generation of lipid-based nanoparticles, offering significant advantages for drug delivery, including enhanced drug loading capacity, improved stability, and controlled release profiles.[1] NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure, providing more space for drug incorporation and reducing drug expulsion during storage.[1][2] 1-Monopalmitin (also known as glycerol monopalmitate), a monoglyceride, is a promising solid lipid for NLC formulations due to its biocompatibility and emulsifying properties.[3] These application notes provide a comprehensive overview and detailed protocols for the development of NLCs using this compound as the solid lipid matrix.

Data Presentation: Physicochemical Properties of Monoglyceride-Based NLCs

Due to the limited availability of specific data for NLCs formulated exclusively with this compound, the following table summarizes typical physicochemical properties of NLCs prepared with other commonly used monoglycerides, such as glyceryl monostearate. This data serves as a valuable reference for expected values when developing this compound-based NLCs.

Formulation CodeSolid LipidLiquid LipidSurfactantParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NLC-GMS-1Glyceryl MonostearateOleic AcidTween 802440.690-69-76[4]
NLC-GMS-2Glyceryl MonostearateMaisine 35-1 & Labrafil M1944 CSTween 80 & Soybean Lecithin138.9< 0.2 (implied)-20.282.11[5]
NLC-GMS-3Glyceryl MonostearateTranscutol, Labrafac, LabrasolPoloxamer, Tween 80--->70 (implied)[6]

Experimental Protocols

Protocol 1: Preparation of this compound NLCs by Hot Homogenization and Ultrasonication

This protocol describes a widely used method for the preparation of NLCs.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglycerides)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating

  • Water bath

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound and the liquid lipid. A common starting ratio of solid lipid to liquid lipid is 70:30 (w/w).[7]

    • Heat the lipid mixture in a beaker to 5-10°C above the melting point of this compound, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.

    • Disperse the pre-weighed API into the molten lipid phase and stir until completely dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water. The surfactant concentration typically ranges from 0.5% to 5% (w/v).[8]

    • Heat the aqueous phase to the same temperature as the lipid phase under magnetic stirring.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.[5][9]

  • Nanosizing:

    • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator.

    • Sonicate for 5-15 minutes. The sonication parameters (e.g., amplitude, pulse on/off times) should be optimized for the specific formulation.

    • Alternatively, a high-pressure homogenizer can be used (3-5 cycles at 500-1500 bar).[3]

  • Cooling and NLC Formation:

    • Cool down the resulting nanoemulsion in an ice bath under gentle magnetic stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Purification (Optional):

    • To remove excess surfactant and unentrapped drug, the NLC dispersion can be purified by dialysis or centrifugation.

Protocol 2: Characterization of this compound NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry is used to determine the zeta potential.

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a Zetasizer or a similar instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of unentrapped drug is separated from the NLCs, and the amount of entrapped drug is then calculated.

  • Procedure:

    • Separate the unentrapped drug from the NLC dispersion using a suitable method such as ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. Morphological Characterization:

  • Principle: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) is used to visualize the shape and surface morphology of the NLCs.

  • Procedure:

    • Place a drop of the diluted NLC dispersion onto a carbon-coated copper grid and allow it to air dry.

    • If necessary, negatively stain the sample (e.g., with phosphotungstic acid).

    • Observe the sample under the electron microscope.

4. In Vitro Drug Release Study:

  • Principle: A dialysis bag diffusion method is commonly used to assess the drug release profile from the NLCs over time.

  • Procedure:

    • Place a known amount of the NLC dispersion into a dialysis bag with a suitable molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

Mandatory Visualizations

NLC_Preparation_Workflow cluster_LipidPhase Lipid Phase Preparation cluster_AqueousPhase Aqueous Phase Preparation cluster_Emulsification Emulsification & Nanosizing cluster_Finalization Finalization & Characterization LP1 Weigh this compound & Liquid Lipid LP2 Heat and Melt (> Melting Point) LP1->LP2 LP3 Dissolve API LP2->LP3 E1 High-Shear Homogenization (Pre-emulsion) LP3->E1 AP1 Dissolve Surfactant in Water AP2 Heat to Same Temperature AP1->AP2 AP2->E1 E2 Ultrasonication or High-Pressure Homogenization E1->E2 F1 Cooling in Ice Bath (NLC Formation) E2->F1 F2 Characterization (Size, PDI, Zeta, EE) F1->F2

Caption: Workflow for the preparation and characterization of this compound NLCs.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PDK1->Akt P Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt P PTEN->PIP2 -P

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Drug Loading in 1-Monopalmitin Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of drug loading in 1-Monopalmitin solid lipid nanoparticles (SLNs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the preparation and drug loading of this compound SLNs.

Q1: My drug loading efficiency is consistently low. What are the potential causes and how can I improve it?

A1: Low drug loading efficiency is a common issue in SLN formulation. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Drug Solubility in Lipid: The primary determinant of high drug loading is the solubility of the drug in the molten this compound.

    • Troubleshooting:

      • Increase Drug Solubility: If possible, consider chemical modification of the drug to increase its lipophilicity.

      • Optimize Temperature: Ensure that the drug is dissolved in the molten lipid at a temperature that maximizes its solubility without causing degradation. The temperature should typically be 5-10°C above the melting point of this compound.

      • Lipid Matrix Composition: While the focus is on this compound, incorporating a small amount of a liquid lipid (oil) to form Nanostructured Lipid Carriers (NLCs) can create imperfections in the crystal lattice, providing more space for drug molecules and increasing loading capacity.

  • Lipid Crystal Structure: this compound, like other lipids, can form a highly ordered crystalline structure upon cooling, which can expel the drug.

    • Troubleshooting:

      • Rapid Cooling: Employ rapid cooling of the nanoemulsion (e.g., by dispersing it in a cold aqueous phase) to "freeze" the drug within the lipid matrix before it can be expelled.

      • Use of Complex Lipids: While the core is this compound, the use of lipids with more complex structures can lead to less ordered crystals and higher drug loading.

  • Surfactant Type and Concentration: The choice and concentration of surfactant can influence the partitioning of the drug between the lipid and aqueous phases.

    • Troubleshooting:

      • HLB Value: Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. For o/w emulsions, which are common in SLN preparation, surfactants with HLB values in the range of 8-18 are generally suitable.

      • Concentration: An optimal surfactant concentration is crucial. Too little surfactant can lead to particle aggregation, while too much can result in the formation of micelles that may compete for the drug, reducing the amount loaded into the nanoparticles.

Q2: I am observing significant particle aggregation in my this compound SLN dispersion. What should I do?

A2: Particle aggregation is a sign of instability in the nanoparticle dispersion. Here are the common causes and solutions:

  • Insufficient Surfactant Concentration: The surfactant is responsible for stabilizing the nanoparticles and preventing them from clumping together.

    • Troubleshooting:

      • Increase Surfactant Concentration: Gradually increase the concentration of the surfactant in your formulation. It is advisable to perform a concentration-response study to find the optimal level.

      • Combination of Surfactants: Using a combination of surfactants (e.g., a non-ionic surfactant with a charged lipid-like lecithin) can provide better steric and electrostatic stabilization.

  • Inadequate Homogenization: Insufficient energy during homogenization can result in larger particles with a higher tendency to aggregate.

    • Troubleshooting:

      • Increase Homogenization Time/Speed: If using a high-shear homogenizer, increase the stirring speed or the homogenization time.

      • Increase Homogenization Pressure/Cycles: For high-pressure homogenization, increase the pressure or the number of homogenization cycles.

  • Storage Conditions: Temperature fluctuations during storage can cause changes in the lipid's crystalline structure, leading to aggregation.

    • Troubleshooting:

      • Controlled Storage: Store the SLN dispersion at a constant, controlled temperature, typically at 4°C. Avoid freezing unless a suitable cryoprotectant has been incorporated.

Q3: My formulation shows a high initial burst release of the drug. How can I achieve a more sustained release profile?

A3: A high burst release usually indicates that a significant amount of the drug is adsorbed on the surface of the nanoparticles rather than being entrapped within the lipid core.

  • Drug Partitioning: During the homogenization process, especially with the hot homogenization method, the drug may partition to the aqueous phase and subsequently adsorb to the particle surface upon cooling.

    • Troubleshooting:

      • Optimize Drug Solubility: A drug that is highly soluble in the molten lipid will be more likely to remain in the core.

      • Cooling Rate: As mentioned for drug loading, rapid cooling can help trap the drug inside the lipid matrix.

      • Washing Step: After preparation, consider a washing step (e.g., through centrifugation and redispersion) to remove the surface-adsorbed drug.

  • Preparation Method: The choice of preparation method can significantly influence the drug distribution within the nanoparticle.

    • Troubleshooting:

      • Cold Homogenization: This method can sometimes reduce burst release as the drug is incorporated into the solid lipid matrix at a lower temperature, minimizing partitioning to the aqueous phase.

      • Emulsification-Solvent Evaporation: This method can sometimes offer better entrapment for certain drugs, leading to a more controlled release.

Quantitative Data on Formulation Parameters

The following tables provide representative data on how different formulation and process parameters can influence the key characteristics of monoacylglycerol-based SLNs, such as particle size, polydispersity index (PDI), and drug loading efficiency. This data is synthesized from various studies on glyceryl monostearate, a lipid structurally similar to this compound, to provide a practical reference.

Table 1: Effect of Surfactant Type and Concentration on Particle Size

Lipid (Glyceryl Monostearate) Conc. (%)Surfactant TypeSurfactant Conc. (%)Average Particle Size (nm)
5Tween 802~350
5Tween 804~280
5Tween 806~220
5Poloxamer 1882~450
5Poloxamer 1884~380
5Poloxamer 1886~320

Data adapted from studies on glyceryl monostearate SLNs.

Table 2: Influence of Lipid Concentration on Particle Size

Surfactant (Tween 80) Conc. (%)Lipid (Glyceryl Monostearate) Conc. (%)Average Particle Size (nm)
41~250
45~280
410~350

Data adapted from studies on glyceryl monostearate SLNs.

Table 3: Representative Drug Loading and Entrapment Efficiency for Different Drugs in Glyceryl Monostearate SLNs

DrugLipid MatrixSurfactant SystemEntrapment Efficiency (%)Drug Loading (%)Average Particle Size (nm)PDI
Dibenzoyl Peroxide10% GMS5% Tween 80, 1% Lecithin80.5 ± 9.450.805 ± 0.093194.6 ± 5.03< 0.3
Triamcinolone Acetonide10% GMS5% Tween 80, 1% Lecithin96.0 ± 11.50.960 ± 0.012227.3 ± 2.5< 0.3
Erythromycin Base10% GMS5% Tween 80, 1% Lecithin94.6 ± 14.90.946 ± 0.012220.0 ± 6.2< 0.3

GMS: Glyceryl Monostearate. PDI: Polydispersity Index. Data adapted from Gardouh et al., 2013.

Experimental Protocols

Here are detailed methodologies for common techniques used to prepare and analyze drug-loaded this compound SLNs.

Protocol 1: Preparation of this compound SLNs by Hot Homogenization

This method involves emulsifying a molten lipid-drug mixture in a hot aqueous surfactant solution, followed by high-pressure homogenization.

Materials:

  • This compound

  • Drug of interest

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear stirrer (e.g., Ultra-Turrax)

  • Water bath or heating plate

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the desired amount of this compound and the drug.

    • Heat the this compound to approximately 75-80°C (5-10°C above its melting point) until it is completely melted.

    • Add the drug to the molten lipid and stir until a clear, homogenous solution is obtained. Maintain the temperature.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature or in an ice bath to allow the lipid to recrystallize and form SLNs.

Protocol 2: Preparation of this compound SLNs by Cold Homogenization

This method is suitable for thermolabile drugs as it avoids prolonged exposure to high temperatures.

Materials and Equipment:

  • Same as for hot homogenization, with the addition of liquid nitrogen or a dry ice/acetone bath.

Procedure:

  • Preparation of Drug-Lipid Mixture:

    • Melt the this compound and dissolve the drug in it as described in the hot homogenization protocol.

  • Rapid Solidification:

    • Rapidly cool the molten drug-lipid mixture using liquid nitrogen or a dry ice/acetone bath to solidify it. This helps to create a more homogenous distribution of the drug within the lipid.

  • Grinding:

    • Grind the solidified lipid-drug mixture into fine microparticles (typically 50-100 µm) using a mortar and pestle or a ball mill at a low temperature.

  • Dispersion:

    • Disperse the lipid microparticles in a cold aqueous surfactant solution (e.g., 4°C).

  • Homogenization:

    • Homogenize the cold dispersion using a high-pressure homogenizer at a low temperature. The number of cycles and pressure will need to be optimized.

Protocol 3: Quantification of Drug Loading and Entrapment Efficiency

This protocol describes the indirect method of quantifying the drug loaded into the SLNs by measuring the amount of free drug in the aqueous phase.

Equipment:

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge or ultrafiltration units

  • Volumetric flasks and pipettes

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the SLN dispersion.

    • Separate the SLNs from the aqueous phase containing the free, unloaded drug. This can be done by:

      • Centrifugation: Centrifuge the dispersion at a high speed (e.g., 15,000 rpm for 30 minutes). The SLNs will form a pellet.

      • Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.

  • Quantification of Free Drug:

    • Carefully collect the supernatant (the aqueous phase).

    • Dilute the supernatant to a suitable concentration with the mobile phase of your HPLC method.

    • Inject the diluted supernatant into the HPLC system and determine the concentration of the free drug by comparing the peak area to a standard curve of the drug.

  • Calculation of Drug Loading and Entrapment Efficiency:

    • Entrapment Efficiency (EE%):

      • EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (DL%):

      • DL% = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the preparation of this compound SLNs.

Hot_Homogenization_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation lp1 Melt this compound (>70°C) lp2 Dissolve Drug in molten lipid lp1->lp2 pre_emulsion Create Pre-emulsion (High-Shear Mixing) lp2->pre_emulsion ap1 Dissolve Surfactant in Water ap2 Heat to same temperature as lipid ap1->ap2 ap2->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & SLN Formation hph->cooling final_product SLN Dispersion cooling->final_product Cold_Homogenization_Workflow cluster_lipid_prep Lipid-Drug Preparation clp1 Melt this compound & Dissolve Drug clp2 Rapid Solidification (e.g., Liquid Nitrogen) clp1->clp2 clp3 Grind into Microparticles clp2->clp3 dispersion Disperse Microparticles in Cold Surfactant Solution clp3->dispersion cold_hph Cold High-Pressure Homogenization dispersion->cold_hph final_product SLN Dispersion cold_hph->final_product

Strategies to control the polymorphic form of 1-Monopalmitin during crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control the polymorphic form of 1-Monopalmitin during crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphic forms of this compound?

A1: this compound, a monoacylglycerol, is known to exhibit polymorphism, existing in several crystalline forms. The three primary polymorphs are the α (alpha), β' (beta-prime), and β (beta) forms. These forms differ in their thermodynamic stability, with the stability increasing in the order of α < β' < β. The α form is the least stable and has the lowest melting point, while the β form is the most stable with the highest melting point.

Q2: What are the key factors influencing the polymorphic outcome during the crystallization of this compound?

A2: The formation of a specific polymorphic form of this compound is primarily influenced by three key factors:

  • Cooling Rate: The rate at which the this compound solution or melt is cooled plays a critical role. Rapid cooling tends to favor the formation of the metastable α form, while slower cooling allows for the formation of the more stable β' and β forms.

  • Solvent: The choice of solvent can significantly impact the resulting crystal form. Solvents can influence the nucleation and growth kinetics of different polymorphs.[1] The polarity of the solvent is a crucial parameter in this regard.

  • Agitation: The degree of agitation or stirring during crystallization can affect both the crystal size and the polymorphic form. Agitation can promote the transformation from a less stable to a more stable form.[2]

Q3: How can I characterize the different polymorphic forms of this compound?

A3: The most common techniques for characterizing the polymorphic forms of this compound are:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the different polymorphs. Each polymorph will exhibit a distinct melting endotherm at a specific temperature. For instance, the α form will melt at a lower temperature than the β form.

  • Powder X-Ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure. The diffraction pattern, with peaks at specific 2θ angles, allows for the unambiguous identification of the α, β', and β forms.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Undesired polymorph is obtained (e.g., α form instead of β form). 1. Cooling rate is too fast. 2. Inappropriate solvent is used. 3. Insufficient agitation. 1. Decrease the cooling rate. Allow the solution to cool slowly to room temperature, or use a programmable cooling bath for precise control.2. Change the solvent. Experiment with solvents of different polarities. For the more stable β form, a less polar solvent might be favorable.3. Increase agitation speed. Stirring can promote the transition to the more stable polymorph.
A mixture of polymorphs is obtained. 1. Inconsistent cooling rate. 2. Localized supersaturation. 3. Contamination. 1. Ensure uniform and controlled cooling. Use a well-stirred, temperature-controlled crystallizer.2. Improve mixing. Ensure the solution is homogeneous to avoid areas of high supersaturation that can lead to the nucleation of different forms.3. Use pure starting material and solvents. Impurities can sometimes act as templates for the nucleation of undesired polymorphs.
Poor crystal quality or amorphous material is formed. 1. Cooling is too rapid (shock cooling). 2. Supersaturation is too high. 3. Solvent is too viscous. 1. Significantly reduce the cooling rate. 2. Reduce the initial concentration of this compound. 3. Choose a less viscous solvent or perform crystallization at a higher temperature (if solubility allows).
Difficulty in reproducing results. 1. Lack of precise control over crystallization parameters. 2. Variation in raw material purity. 3. Differences in equipment. 1. Standardize the protocol. Precisely control and document all parameters, including cooling profiles, agitation speed, and solvent volumes.2. Characterize the starting material. Ensure consistent purity of the this compound.3. Use consistent equipment and geometry. The type of crystallizer and stirrer can influence the outcome.

Data Presentation

Table 1: Influence of Cooling Rate on the Polymorphic Form of Saturated Monoglycerides (General Trend)

Cooling Rate Expected Predominant Polymorph Characteristics
Fast (>10°C/min) α (Alpha)Metastable, lowest melting point, tends to transform to more stable forms.
Moderate (1-5°C/min) β' (Beta-prime)Intermediate stability and melting point.
Slow (<1°C/min) β (Beta)Most stable, highest melting point.

Table 2: Influence of Solvent Polarity on Crystal Habit of Organic Molecules (General Trend)

The choice of solvent can influence not only the polymorphic form but also the crystal shape (habit). This table provides a general guideline based on solvent properties.

Solvent Polarity General Effect on Crystal Growth Potential Impact on this compound
Polar (e.g., Ethanol, Methanol) Can lead to the formation of specific hydrogen bonds with the solute, potentially favoring certain polymorphs. May result in needle-like crystals.[3]May favor the formation of the α or β' forms.
Non-polar (e.g., Hexane, Toluene) Interactions are mainly van der Waals forces. Can favor the growth of more compact, stable crystal structures. May result in plate-like or prismatic crystals.May favor the formation of the more stable β form.
Aprotic (e.g., Acetone, Ethyl Acetate) Can influence crystal habit and in some cases, the polymorphic outcome, depending on specific interactions.[4]The outcome is system-specific and requires experimental screening.

Experimental Protocols

Protocol 1: Preparation of the α-form of this compound (Metastable)

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol or a mixture of chloroform and methanol) at a concentration slightly below saturation at the boiling point of the solvent. Heat the mixture gently with stirring until a clear solution is obtained.

  • Rapid Cooling (Quenching): Quickly cool the hot solution by immersing the crystallization vessel in an ice-water bath or a pre-cooled cryostat set to a low temperature (e.g., 0-4°C).

  • Isolation: Once crystals have formed, quickly filter the cold suspension using a pre-cooled filtration apparatus.

  • Drying: Dry the crystals under vacuum at a low temperature to prevent polymorphic transformation.

  • Characterization: Immediately characterize the crystals using DSC and PXRD to confirm the presence of the α-form.

Protocol 2: Preparation of the β-form of this compound (Stable)

  • Dissolution: Dissolve this compound in a suitable non-polar solvent (e.g., hexane or a high-boiling point hydrocarbon) at an elevated temperature with stirring to obtain a clear solution.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature. This can be achieved by placing the crystallization vessel in a large, insulated container or by using a programmable cooling system with a slow cooling rate (e.g., < 1°C/min).

  • Agitation: Maintain slow to moderate agitation throughout the cooling process to ensure homogeneity and promote the formation of the stable polymorph.

  • Aging: Once the solution has reached room temperature and crystals have formed, continue stirring for an extended period (e.g., several hours to overnight) to allow for the complete transformation to the β-form.

  • Isolation: Filter the crystals at room temperature.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

  • Characterization: Characterize the crystals using DSC and PXRD to confirm the presence of the β-form.

Mandatory Visualization

experimental_workflow Experimental Workflow for Polymorph Control cluster_dissolution 1. Dissolution cluster_crystallization 2. Crystallization cluster_isolation 3. Isolation & Drying cluster_characterization 4. Characterization cluster_alpha α-Polymorph (Metastable) cluster_beta β-Polymorph (Stable) dissolve Dissolve this compound in selected solvent cooling Controlled Cooling dissolve->cooling fast_cooling Fast Cooling (>10°C/min) dissolve->fast_cooling Rapid Quench slow_cooling Slow Cooling (<1°C/min) dissolve->slow_cooling Slow Cool agitation Agitation filtration Filtration cooling->filtration drying Drying filtration->drying dsc DSC drying->dsc pxrd PXRD drying->pxrd fast_cooling->filtration prolonged_agitation Prolonged Agitation slow_cooling->prolonged_agitation prolonged_agitation->filtration

Caption: Workflow for controlling this compound polymorphism.

logical_relationships Factors Influencing Polymorphism of this compound cooling_rate Cooling Rate alpha_form α-Polymorph (Metastable) cooling_rate->alpha_form Fast beta_prime_form β'-Polymorph (Intermediate) cooling_rate->beta_prime_form Moderate beta_form β-Polymorph (Stable) cooling_rate->beta_form Slow solvent Solvent Properties (e.g., Polarity) solvent->alpha_form Polar (potentially) solvent->beta_form Non-polar (potentially) agitation Agitation (Speed & Duration) agitation->beta_prime_form Transformation agitation->beta_form Promotes transformation to alpha_form->beta_prime_form Transformation beta_prime_form->beta_form Transformation

Caption: Key factors influencing this compound polymorphism.

References

Method refinement for accurate quantification of 1-Monopalmitin in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 1-Monopalmitin (1-palmitoyl-rac-glycerol) in biological samples. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support researchers, scientists, and drug development professionals.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the analysis of this compound by mass spectrometry.

FAQs: Sample Handling and Storage

Q1: How should I store my biological samples to ensure the stability of this compound? A1: Samples (plasma, serum, tissue homogenates) should be processed immediately upon collection to minimize enzymatic activity. If immediate extraction is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C. Long-term storage at higher temperatures can lead to degradation and acyl migration.

Q2: I am detecting significant amounts of 2-Monopalmitin in my samples. What is causing this and how can I prevent it? A2: This is likely due to acyl migration, a spontaneous isomerization process where the fatty acid at the sn-1 position moves to the sn-2 position. This is a common issue with monoacylglycerols.[1][2] To minimize this:

  • Avoid High Temperatures: Keep samples on ice during processing.

  • Control pH: Avoid strongly acidic or basic conditions during extraction, as they can catalyze the migration.

  • Use Polar Solvents: Acyl migration is reportedly accelerated in non-polar solvents. Using more polar solvents during extraction and storage of extracts may help inhibit isomerization.[2]

  • Limit Water Content (in organic extracts): While high water activity in aqueous environments can inhibit migration, residual water in organic extracts can facilitate it. Ensure extracts are dried thoroughly (e.g., under nitrogen) before storage or derivatization.[2]

FAQs: Lipid Extraction

Q3: What is the best method for extracting this compound from plasma? A3: A monophasic extraction using a mixture of polar and non-polar solvents is generally effective. The Folch or Bligh & Dyer methods, which use chloroform/methanol mixtures, are standard for lipid extraction.[3] A simpler, high-throughput alternative is a single-phase extraction with a butanol/methanol (BUME) mixture, which is compatible with direct injection for LC-MS/MS and effectively extracts a broad range of lipid classes.

Q4: My recovery of this compound is consistently low. What could be the issue? A4: Low recovery can stem from several factors:

  • Insufficient Solvent Volume: Ensure the solvent-to-sample ratio is high enough to prevent saturation and ensure complete partitioning of the analyte into the organic phase. A common ratio is 20:1 (v/v) of solvent to plasma.

  • Inadequate Vortexing/Sonication: Lipids can be tightly bound to proteins. Ensure thorough vortexing and/or sonication to disrupt these interactions and facilitate extraction.

  • Incorrect Solvent Polarity: While this compound is a lipid, its free hydroxyl groups give it more polarity than triglycerides. A solvent system like chloroform:methanol (2:1) is typically robust. For very polar matrices, increasing the methanol proportion may improve recovery.

  • Analyte Loss during Drying: If you are drying the lipid extract, be cautious not to over-dry, as this can cause the analyte to adhere irreversibly to the tube walls. Reconstituting the lipid film requires vigorous vortexing in an appropriate solvent.

FAQs: GC-MS Analysis

Q5: Is derivatization necessary for GC-MS analysis of this compound? A5: Yes, absolutely. This compound is not volatile enough for GC analysis due to its two free hydroxyl groups. Derivatization, typically silylation, is required to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable.[4][5]

Q6: What are the best derivatization reagents and conditions? A6: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) are excellent choices. A typical procedure involves incubating the dried lipid extract with the silylating reagent at 60-70°C for 30-60 minutes.[5][6] Ensure the reaction is performed under anhydrous conditions, as moisture will consume the reagent and lead to incomplete derivatization.

Q7: I am seeing tailing peaks for my derivatized this compound. What is the cause? A7: Peak tailing in GC-MS for silylated compounds is often caused by:

  • Incomplete Derivatization: Free hydroxyl groups remain, which can interact with active sites in the GC system. Try increasing the reaction time, temperature, or amount of derivatization reagent.

  • Active Sites: The GC inlet liner, column, or seals may have active sites (e.g., exposed silanols) that interact with the analyte. Use a deactivated or ultra-inert liner and clip the front end of the column (0.1-0.2 m) to remove accumulated non-volatile residues.

  • Co-eluting Matrix Components: Interfering compounds from the sample matrix can affect peak shape. Improve sample cleanup or optimize the GC temperature program for better separation.

FAQs: LC-MS/MS Analysis

Q8: How can I separate this compound from its 2-Monopalmitin isomer by LC? A8: This is a significant challenge as the isomers have identical mass and similar polarity. Shotgun lipidomics approaches will not distinguish them.[3] Separation requires high-resolution chromatography:

  • Method: Reversed-phase chromatography using a C18 or C30 column with a long, shallow gradient of acetonitrile/isopropanol and water is the most common approach.

  • Modifier: The addition of modifiers like ammonium formate or acetate to the mobile phase is crucial for good peak shape and ionization efficiency.

  • Caveat: Complete baseline separation is difficult. Method development must include pure standards of both isomers to confirm retention times and ensure the quantification of the correct isomer.

Q9: I am experiencing significant ion suppression. How can I mitigate this? A9: Ion suppression is a common matrix effect in LC-MS.

  • Improve Chromatography: Ensure this compound elutes in a region free from high-abundance, co-eluting species like phospholipids. A longer chromatographic run can improve separation from the bulk matrix.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Stable Isotope-Labeled Internal Standard: The best way to correct for ion suppression is to use a stable isotope-labeled internal standard (e.g., this compound-d5). It will co-elute and experience the same degree of suppression as the analyte, allowing for accurate quantification based on the peak area ratio.

  • Alternative Extraction: Use a more selective sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.

Section 2: Experimental Protocols & Data

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework. Optimization and validation are required for specific applications.

  • Preparation of Standards: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of working standards by serial dilution in methanol:water (1:1) to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working solution of the internal standard (IS), this compound-d5, at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the IS working solution.

    • Add 1 mL of ice-cold extraction solvent (e.g., Butanol:Methanol 1:1 v/v).[]

    • Vortex vigorously for 1 minute.

    • Sonicate in a cold water bath for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 10 mM Ammonium Acetate.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of this compound in Tissue by GC-MS

This protocol is suitable for tissue samples and requires derivatization.

  • Tissue Homogenization & Extraction:

    • Weigh ~20 mg of frozen tissue and place in a 2 mL tube with a ceramic bead.

    • Add 10 µL of IS working solution (e.g., Heptadecanoyl-rac-glycerol, if a labeled standard is unavailable).

    • Add 1 mL of ice-cold Chloroform:Methanol (2:1 v/v).

    • Homogenize using a bead beater for 2 cycles of 45 seconds.

    • Add 200 µL of 0.9% NaCl solution, vortex, and centrifuge at 3,000 x g for 10 minutes to separate phases.

    • Carefully collect the lower organic layer and transfer to a clean glass tube.

    • Dry the extract completely under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of Pyridine to the dried extract.

    • Add 50 µL of MSTFA (or BSTFA + 1% TMCS).

    • Cap the tube tightly and vortex.

    • Heat at 70°C for 45 minutes.[5]

    • Cool to room temperature and transfer to a GC-MS autosampler vial with an insert.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a split/splitless inlet.

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 5 min.

    • MS System: Single or triple quadrupole mass spectrometer with an Electron Ionization (EI) source.

    • Mode: Selected Ion Monitoring (SIM).

Data Presentation Tables

Table 1: Typical Mass Spectrometry Parameters for this compound Analysis

Parameter LC-MS/MS (ESI+) GC-MS (EI) after TMS Derivatization
Analyte Form Native Di-TMS Derivative
Precursor Ion (m/z) 348.3 [M+NH₄]⁺ 474.4 [M]⁺• (Molecular Ion)
Product/Fragment Ions (m/z) 331.3 ([M+H]⁺ - H₂O) 239.2 (Loss of glycerol head) 359.2 ([M-115]⁺, loss of C₃H₇O-TMS) 218.2 (Glycerol backbone fragment) 129.1 (TMS-related fragment)
Internal Standard This compound-d5 (isotopic) Heptadecanoyl-rac-glycerol (structural analog)

Note: ESI can also form [M+H]⁺, [M+Na]⁺, and other adducts. The ammonium adduct is often preferred for its stability. GC-MS fragment ions are based on published spectra.[4] Exact m/z values should be confirmed empirically.

Table 2: Illustrative Method Validation Performance

Validation Parameter Target Acceptance Criteria Example Performance
Linearity (r²) ≥ 0.99 0.998
Calibration Range Application-dependent 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20% 1 ng/mL
Intra-day Precision (%CV) < 15% 4.5% - 8.2%
Inter-day Precision (%CV) < 15% 6.8% - 11.5%
Accuracy (% Bias) Within ±15% -7.3% to +5.4%
Extraction Recovery Consistent and reproducible 88% ± 6%

This table presents typical performance characteristics for a validated bioanalytical method and should be used as a guideline.[8][9] Actual results will vary.

Section 3: Visualizations

Experimental and Logical Workflows

This compound Quantification Workflow cluster_pre Sample Handling & Preparation cluster_analysis Analytical Method cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch/BUME) Spike->Extract Dry Dry Down (under N2) Extract->Dry Decision Choice of Platform Dry->Decision Recon_LC Reconstitute in Mobile Phase Decision->Recon_LC High Specificity No Derivatization Deriv Derivatization (Silylation) Decision->Deriv High Resolution Volatility Needed LC_Sep Reversed-Phase Chromatography (C18) Recon_LC->LC_Sep MS_Detect_LC ESI-MS/MS (MRM Mode) LC_Sep->MS_Detect_LC Integrate Peak Integration MS_Detect_LC->Integrate GC_Sep Gas Chromatography (DB-5ms) Deriv->GC_Sep MS_Detect_GC EI-MS (SIM Mode) GC_Sep->MS_Detect_GC MS_Detect_GC->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quant Quantification Calibrate->Quant

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram

This compound has been identified as an activator of the PI3K/Akt signaling pathway, which is critical for cell growth, proliferation, and survival.[3]

PI3K-Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K (p85-p110) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTOR mTOR Akt->mTOR Activates Downstream Downstream Effects (Cell Growth, Survival, Proliferation) mTOR->Downstream Promotes M1P This compound M1P->PI3K Activates

Caption: Role of this compound as an activator in the PI3K/Akt pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of 1-Monopalmitin and 2-Monopalmitin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of 1-Monopalmitin and 2-Monopalmitin, supported by experimental data and detailed protocols.

Introduction

Monopalmitins, monoacylglycerol esters of palmitic acid, exist as two positional isomers: this compound (α-monopalmitin) and 2-monopalmitin (β-monopalmitin). While structurally similar, the position of the palmitoyl group on the glycerol backbone can significantly influence their biological activities. This guide provides a comparative analysis of the known biological effects of this compound and 2-Monopalmitin, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers in their investigations.

Comparative Biological Effects

The biological activities of this compound have been more extensively studied compared to its isomer, 2-Monopalmitin. The available data, summarized in the table below, highlights the current understanding of their respective effects.

Biological EffectThis compound2-Monopalmitin
Anti-cancer Activity Induces apoptosis and G2/M cell cycle arrest in lung cancer cells.[1] Inhibits P-glycoprotein (P-gp), potentially reversing multidrug resistance.Limited data available. One study on various acylglycerols showed that 2-monoacylglycerols can induce necrosis and apoptosis in colorectal cancer cells.
Signaling Pathway Modulation Activates the PI3K/Akt signaling pathway, leading to downstream effects on apoptosis and cell survival.[1]One study suggests a role in promoting GABA synthesis in astrocytes.
Anti-inflammatory Activity Data not extensively available in reviewed literature. However, other monoacylglycerols have shown anti-inflammatory potential.Limited data available. Monoacylglycerols, in general, have been reported to possess anti-inflammatory properties.
Antimicrobial Activity Data not extensively available in reviewed literature.A study reported no antibacterial or antifungal activity.[2][3][4]
Metabolic Effects Limited data available.Involved in glycerolipid metabolism.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological effects of this compound. No direct quantitative data for the anti-cancer, anti-inflammatory, or metabolic effects of 2-Monopalmitin was found in the reviewed literature.

AssayCell LineTreatmentResult
Cell Viability (MTT Assay) A549, SPC-A1 (Lung Cancer)This compound (0-100 µg/mL)Dose-dependent inhibition of cell proliferation.
Apoptosis (Flow Cytometry) A549, SPC-A1 (Lung Cancer)This compoundIncreased percentage of apoptotic cells.
P-glycoprotein Inhibition -This compoundDose-dependent inhibition of P-gp.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G Signaling Pathway of this compound in Lung Cancer Cells This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates G2/M Arrest G2/M Arrest Akt->G2/M Arrest Induces Apoptosis Apoptosis Akt->Apoptosis Induces

Caption: PI3K/Akt signaling pathway activated by this compound.

G Experimental Workflow for Cell Viability (MTT) Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed Cells Seed Cells Add 1- or 2-Monopalmitin Add 1- or 2-Monopalmitin Seed Cells->Add 1- or 2-Monopalmitin Add MTT Reagent Add MTT Reagent Add 1- or 2-Monopalmitin->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Caption: Workflow of the MTT assay for cell viability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and 2-Monopalmitin on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, SPC-A1)

  • 96-well plates

  • Complete cell culture medium

  • This compound and 2-Monopalmitin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or 2-Monopalmitin (e.g., 0-100 µg/mL) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and 2-Monopalmitin.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound and 2-Monopalmitin stock solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or 2-Monopalmitin for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis for PI3K/Akt Pathway

Objective: To investigate the effect of this compound and 2-Monopalmitin on the activation of the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or 2-Monopalmitin for the desired time.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

The available scientific literature indicates that this compound possesses notable anti-cancer properties, primarily through the induction of apoptosis via the PI3K/Akt signaling pathway and inhibition of the P-glycoprotein transporter. In contrast, the biological effects of 2-Monopalmitin are significantly less understood. The limited evidence suggests it may lack the antimicrobial activities observed in related compounds and could have a role in neurotransmitter synthesis.

This comparative guide highlights a significant knowledge gap regarding the biological activities of 2-Monopalmitin. Further research, including direct comparative studies against this compound, is crucial to fully elucidate its pharmacological potential. The provided experimental protocols offer a foundation for researchers to conduct such investigations and contribute to a more comprehensive understanding of these two closely related isomers.

References

A Researcher's Guide to 1-Monopalmitin Measurement: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Monopalmitin is crucial for understanding its diverse biological roles, from its involvement in cell signaling to its impact on drug delivery. This guide provides a comprehensive cross-validation of various analytical techniques for the measurement of this compound, offering a comparative look at their performance, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for this compound measurement depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

FeatureHPLC with UV/ELSDGC-MSLC-MS/MSEnzymatic Assay
Principle Separation based on polarity, detection by UV absorbance or light scattering.Separation of volatile derivatives by gas chromatography, followed by mass-based detection.Separation by liquid chromatography, followed by highly specific mass-based detection.Enzymatic conversion of monoglycerides to a detectable product.
Sample Preparation Lipid extraction.Lipid extraction followed by derivatization to increase volatility.Lipid extraction.Lipid extraction, followed by enzymatic reaction.
Limit of Detection (LOD) Generally in the µg/mL range.Can reach ng/mL levels, depending on the derivatization and detector.High sensitivity, often in the pg/mL to ng/mL range.Typically in the µg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can reach ng/mL levels.High sensitivity, often in the pg/mL to ng/mL range.Typically in the µg/mL range.
Linearity Good, but can be limited by detector response.Excellent over a wide concentration range.Excellent over a wide dynamic range.Good within the specified assay range.
Accuracy Good, but can be affected by co-eluting substances.High, especially with the use of internal standards.Very high due to the specificity of MS/MS detection.Good, but can be influenced by interfering substances.
Precision Good, with typical RSDs <15%.High, with typical RSDs <10%.Very high, with typical RSDs <10%.Good, with typical RSDs <15%.
Throughput Moderate.Lower, due to longer run times and sample preparation.High, with the potential for rapid analysis.High, suitable for plate-based formats.
Advantages Widely available, relatively low cost.High chromatographic resolution, provides structural information.High sensitivity and specificity, suitable for complex matrices.Simple, rapid, and does not require expensive instrumentation.
Disadvantages Lower sensitivity compared to MS methods, potential for interference.Requires derivatization, not suitable for thermally labile compounds.Higher initial instrument cost.Indirect measurement, may have interferences from other glycerides.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

Principle: This method separates this compound from other lipids based on its polarity using a reversed-phase HPLC column. The eluting compounds are then detected by an ELSD, which measures the light scattered by the analyte particles after nebulization and solvent evaporation.

Protocol:

  • Sample Preparation:

    • Extract lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent, such as isopropanol or chloroform:methanol (1:1, v/v).

  • HPLC-ELSD Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents is typically used. For example:

      • Solvent A: Acetonitrile

      • Solvent B: Isopropanol:Hexane (4:3, v/v)

    • Gradient Program: A linear gradient from 100% Solvent A to 100% Solvent B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow Rate: 1.5 L/min

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique involves the separation of volatile compounds. Since this compound is not sufficiently volatile for GC analysis, it must first be derivatized. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Protocol:

  • Sample Preparation and Derivatization:

    • Extract lipids as described for the HPLC method.

    • Evaporate the lipid extract to dryness.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[1]

    • Heat the mixture at 70-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative of this compound.[1]

    • Evaporate the excess derivatizing agent and redissolve the sample in a non-polar solvent like hexane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 10°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Quantification:

    • Use a suitable internal standard, such as 1-monoheptadecanoin.

    • Create a calibration curve by analyzing derivatized this compound standards.

    • Quantify this compound based on the ratio of its peak area to the internal standard's peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This method allows for the direct analysis of this compound without derivatization.

Protocol:

  • Sample Preparation:

    • Extract lipids from the sample as described for the HPLC method.

    • Evaporate the organic phase and reconstitute the extract in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of:

      • Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Solvent B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Program: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For example, the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

      • Optimize cone voltage and collision energy for the specific instrument.

  • Quantification:

    • Use a stable isotope-labeled internal standard, such as this compound-d5, for the most accurate quantification.

    • Generate a calibration curve using standards and the internal standard.

    • Quantify this compound based on the peak area ratio of the analyte to the internal standard.

Enzymatic Assay

Principle: This colorimetric assay is based on the enzymatic hydrolysis of monoglycerides by a lipase to produce glycerol and free fatty acids. The released glycerol is then phosphorylated and oxidized in a series of coupled enzymatic reactions, ultimately producing a colored product that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation:

    • Extract lipids as previously described.

    • Evaporate the solvent and resuspend the lipid extract in a buffer containing a detergent (e.g., Triton X-100) to solubilize the lipids.

  • Enzymatic Reaction:

    • Use a commercial monoglyceride/glycerol assay kit (e.g., from Cayman Chemical or BioAssay Systems) and follow the manufacturer's instructions.[2][3]

    • Typically, the protocol involves:

      • Adding the sample to a microplate well.

      • Adding a reagent mix containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and a colorimetric probe.[4]

      • Incubating at room temperature or 37°C for a specified time (e.g., 10-30 minutes).[4]

  • Measurement and Quantification:

    • Measure the absorbance of the colored product at the recommended wavelength (e.g., 540 nm or 570 nm).[2][3]

    • Prepare a standard curve using glycerol or a monoglyceride standard.

    • Calculate the concentration of this compound in the sample based on the standard curve. It is important to also measure and subtract the background from free glycerol present in the sample by running a parallel reaction without the lipase.[4]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.[5][6] The following diagram illustrates this pathway.

G cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates Mono This compound Mono->Receptor PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: this compound activates the PI3K/Akt signaling pathway.

P-glycoprotein Inhibition Mechanism

This compound and other lipids can inhibit the function of P-glycoprotein (P-gp), a drug efflux pump, thereby increasing the intracellular concentration of co-administered drugs.[7]

G cluster_cell Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Efflux ADP ADP + Pi Pgp->ADP Intracellular Intracellular Space Drug Drug Substrate Intracellular->Drug Drug->Pgp Binds Mono This compound (Lipid Inhibitor) Mono->Pgp Inhibits ATP ATP ATP->Pgp

Caption: Inhibition of P-glycoprotein-mediated drug efflux by this compound.

General Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound from a biological sample.

G cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Analytical Technique (HPLC, GC-MS, LC-MS/MS) Extraction->Analysis Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification Data->Quantification

References

Synergistic Potential of 1-Monopalmitin and its Congener with Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of 1-Monopalmitin and its related compound, palmitate, with conventional chemotherapeutic agents. While direct research on the synergistic combinations of this compound is nascent, this guide leverages available data on its bioactive component, palmitate, to provide insights into its potential to enhance anti-cancer therapies. The pro-apoptotic activity of this compound in lung cancer cells has been established, operating through the PI3K/Akt pathway[1]. This guide will delve into the synergistic potential by examining quantitative data from studies on palmitate in combination with cisplatin and doxorubicin in endometrial cancer cells, offering a valuable proxy for understanding the prospective benefits of this compound in combination chemotherapy.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the quantitative data on the efficacy of cisplatin and doxorubicin as single agents and in combination with palmitate, a compound structurally and functionally related to this compound. These findings highlight the potential of fatty acid derivatives to sensitize cancer cells to chemotherapy.

Table 1: IC50 Values of Chemotherapeutic Agents in Endometrial Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) of cisplatin and doxorubicin in the RL95-2 and HEC-1-A human endometrial cancer cell lines. These values serve as a baseline for evaluating the enhanced efficacy when combined with palmitate.

Cell LineChemotherapeutic AgentTreatment DurationIC50 (µM)
RL95-2Cisplatin24 h~6.0[2]
RL95-2Doxorubicin24 h~1.5[2]
HEC-1-ACisplatin48 h~53.4[2]
HEC-1-ADoxorubicin48 h~0.6[2]

Table 2: Synergistic Effects of Palmitate with Chemotherapeutic Agents

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data below demonstrates the synergistic potential of palmitate when combined with cisplatin and doxorubicin.

Cell LineCombinationCombination Index (CI)Interpretation
RL95-2Palmitate + Cisplatin< 1[2]Synergistic
HEC-1-APalmitate + Cisplatin< 1[2]Synergistic
HEC-1-APalmitate + Doxorubicin< 1[2]Synergistic

Table 3: Apoptosis Induction by Combination Therapy

This table summarizes the observed effects on apoptosis when palmitate is combined with cisplatin or doxorubicin. A synergistic increase in apoptosis suggests a potentiation of the cancer cell-killing effects of the chemotherapeutic agents.

Cell LineCombinationEffect on Apoptosis
RL95-2Palmitate + CisplatinSynergistic increase in the early apoptotic population[2]
RL95-2Palmitate + DoxorubicinSynergistic increase in both early and late apoptotic populations[2]
HEC-1-APalmitate + CisplatinSynergistic increase in the late apoptotic population[2]
HEC-1-APalmitate + DoxorubicinSynergistic increase in early and late apoptotic populations[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action is crucial for drug development. Below are diagrams illustrating a key signaling pathway implicated in the anti-cancer effects of this compound and a typical experimental workflow for assessing synergistic effects.

G This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates IAPs IAPs Akt->IAPs inhibits Caspases Caspases IAPs->Caspases inhibit Apoptosis Apoptosis Caspases->Apoptosis induce

Caption: PI3K/Akt signaling pathway activated by this compound to induce apoptosis.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed Cells Seed Cells Drug A Drug A Seed Cells->Drug A Drug B Drug B Seed Cells->Drug B Combination Combination Seed Cells->Combination Cell Viability Assay Cell Viability Assay Drug A->Cell Viability Assay Drug B->Cell Viability Assay Combination->Cell Viability Assay Apoptosis Assay Apoptosis Assay Combination->Apoptosis Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis IC50 & CI Calculation Apoptosis Assay->Data Analysis

Caption: Experimental workflow for evaluating synergistic effects of drug combinations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study of palmitate with chemotherapeutic agents.

Cell Culture and Treatment
  • Cell Lines: Human endometrial cancer cell lines RL95-2 and HEC-1-A were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Palmitate was dissolved in ethanol. Cisplatin and doxorubicin were dissolved in dimethyl sulfoxide (DMSO).

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with varying concentrations of the individual drugs or their combinations for 24 or 48 hours.

Cell Viability Assay (MTT Assay)
  • After the treatment period, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells were incubated for 4 hours at 37°C to allow the formation of formazan crystals.

  • The medium was then removed, and the formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (untreated cells).

  • IC50 values were calculated using dose-response curve analysis.

Combination Index (CI) Calculation

The synergistic effect of the drug combinations was determined by calculating the Combination Index (CI) using the Chou-Talalay method. The formula used is: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 alone that inhibit 50% of cell growth, and (D)1 and (D)2 are the doses of drug 1 and drug 2 in combination that also inhibit 50% of cell growth.

Apoptosis Assay (Flow Cytometry)
  • Cells were seeded in 6-well plates and treated with the drug combinations.

  • After treatment, both floating and attached cells were collected and washed with phosphate-buffered saline (PBS).

  • Cells were then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • The percentage of apoptotic cells was quantified.

References

Unraveling the Crystalline Maze: A Comparative Study of 1-Monopalmitin Polymorphs and Their Physical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of pharmaceutical excipients is paramount to ensuring product stability and efficacy. This guide provides a comprehensive comparison of the physical stability of different polymorphs of 1-Monopalmitin, a widely used monoacylglycerol in various formulations. Through a detailed examination of experimental data, this report illuminates the thermal properties and transitional relationships of the α, sub-α, and β crystalline forms.

This compound, a glyceryl ester of palmitic acid, can exist in multiple crystalline forms, or polymorphs, each exhibiting distinct physicochemical properties. The arrangement of molecules in the crystal lattice dictates characteristics such as melting point, solubility, and stability, which in turn influence the performance of the final drug product. The most common polymorphs of this compound are the metastable α-form, an intermediate sub-α form, and the most stable β-form. The transition between these forms is a critical factor in the physical stability of formulations containing this excipient.

Comparative Thermal Properties of this compound Polymorphs

The physical stability of this compound polymorphs is primarily assessed through their thermal behavior. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to measure the heat flow associated with thermal transitions in a material. The table below summarizes the typical melting points and enthalpies of fusion for the different polymorphs of this compound, compiled from various studies.

PolymorphMelting Point (°C)Enthalpy of Fusion (kJ/mol)Relative Stability
α (alpha) ~55 - 60LowerLeast Stable
sub-α (sub-alpha) ~65 - 70IntermediateIntermediate
β (beta) ~72 - 77HighestMost Stable

Note: The exact values can vary slightly depending on the purity of the sample and the experimental conditions.

The data clearly indicates that the β polymorph possesses the highest melting point and enthalpy of fusion, signifying a more ordered and stable crystal lattice. The α form, with the lowest values, is the least stable and readily transforms into the more stable forms upon heating.

Polymorphic Transformation Pathway

The transformation of this compound polymorphs typically follows a monotropic pathway, where the less stable forms irreversibly convert to the most stable form. The following diagram illustrates the logical relationship of these transformations.

Polymorphic_Transitions Melt Melt Alpha α-Polymorph (Metastable) Melt->Alpha Crystallization (fast cooling) SubAlpha sub-α Polymorph (Intermediate) Alpha->SubAlpha Transformation (on heating) Beta β-Polymorph (Stable) Alpha->Beta Direct Transformation (slower process) SubAlpha->Beta Transformation (on heating/aging)

Caption: Polymorphic transition pathway of this compound.

This diagram shows that upon cooling from the molten state, the metastable α-form is often the first to crystallize. With increasing temperature or over time (aging), the α-form transforms into the intermediate sub-α form, which subsequently converts to the most stable β-form. A direct transformation from the α to the β form can also occur.

Experimental Protocols

To ensure reproducible and accurate characterization of this compound polymorphs, standardized experimental protocols are essential.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the different polymorphs.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.

  • Thermal Program:

    • Heating Scan: Heat the sample from room temperature (e.g., 25 °C) to a temperature above the final melting point (e.g., 90 °C) at a controlled heating rate (e.g., 5 or 10 °C/min). This will allow for the observation of the melting of all present polymorphs and their transitions.

    • Cooling Scan: Cool the sample from 90 °C back to room temperature at a controlled cooling rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan to analyze the polymorphs formed upon controlled cooling.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting peaks (melting point) and the integrated peak area (enthalpy of fusion).

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline structure of the different polymorphs.

Methodology:

  • Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[1] Mount the powdered sample onto a sample holder.[2][3]

  • Instrument Setup: Use a powder X-ray diffractometer with a copper (Cu) Kα radiation source.

  • Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Analyze the resulting diffraction pattern. Each polymorph will have a characteristic set of diffraction peaks at specific 2θ angles. The α-form typically shows a strong diffraction peak at a d-spacing of around 4.15 Å, while the β-form exhibits characteristic peaks at approximately 4.6 Å and 3.8 Å.

Experimental Workflow

The following diagram illustrates the typical workflow for the comparative study of this compound polymorphs.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Polymorph Analysis cluster_data_interpretation Data Interpretation Sample This compound Sample Grinding Grinding to Fine Powder Sample->Grinding DSC Differential Scanning Calorimetry (DSC) Grinding->DSC XRD Powder X-ray Diffraction (PXRD) Grinding->XRD Thermal_Data Melting Points & Enthalpies of Fusion DSC->Thermal_Data Structural_Data Diffraction Patterns XRD->Structural_Data Stability_Assessment Comparative Stability Assessment Thermal_Data->Stability_Assessment Structural_Data->Stability_Assessment

References

A Comparative Analysis of the Antimicrobial Efficacy of 1-Monopalmitin and 1-Monomyristin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the comparative antimicrobial performance of 1-Monopalmitin and 1-Monomyristin, supported by experimental data.

In the ongoing search for effective antimicrobial agents, monoacylglycerols have garnered significant attention for their potential applications in various fields, including pharmaceuticals and food preservation. This guide provides an objective comparison of the antimicrobial efficacy of two such compounds: this compound and 1-Monomyristin. The following analysis is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Experimental evidence consistently demonstrates that 1-Monomyristin exhibits superior antimicrobial activity compared to this compound . Studies have shown that 1-Monomyristin is effective against a range of bacteria and fungi, in some cases surpassing the activity of positive controls. In contrast, this compound, particularly in its 2-acyl position (2-monopalmitin), has been reported to show little to no antimicrobial activity. The difference in efficacy is likely attributable to the shorter carbon chain of myristic acid in 1-Monomyristin, which may facilitate better interaction with microbial cell walls.

Quantitative Data Comparison

The antimicrobial efficacy of this compound and 1-Monomyristin has been evaluated against various microorganisms. The following tables summarize the key quantitative data from these studies, primarily focusing on the diameter of the inhibition zone, a common indicator of antimicrobial activity.

Table 1: Antibacterial and Antifungal Activity of 1-Monomyristin and 2-Monopalmitin

CompoundConcentration (% w/v)E. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)C. albicans Inhibition Zone (mm)
1-Monomyristin0.501.510.3-
1.001.15.73.5
5.004.35.93.6
10.0-9.12.4
15.06.018.94.1
2-Monopalmitin0.25 - 10.0---
Positive Control (1.00% 4-isopropyl-3-methylphenol)1.0012.56.66.8
Negative Control (20.0% PEG 400)----

Note: "-" indicates no activity was observed.

Table 2: Antibacterial Activity of 1-Monomyristin against Additional Bacterial Strains

CompoundConcentration (% w/v)B. subtilis Inhibition Zone (mm)A. actinomycetemcomitans Inhibition Zone (mm)
1-Monomyristin1.003.61.9
5.005.73.6
10.09.27.9
15.012.710.4
Positive Control (1.00% 4-isopropyl-3-methylphenol)1.0016.35.5
Negative Control (20.0% PEG 400)---

Note: "-" indicates no activity was observed.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and 1-Monomyristin.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.

Broth Microdilution Method:

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of this compound and 1-Monomyristin in a suitable broth medium within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) from a fresh culture. The concentration is typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted test compounds.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial agent) to verify microbial growth and a negative control (broth only) to ensure sterility.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto an appropriate agar medium. After further incubation, the lowest concentration that shows no colony formation is considered the MBC.

experimental_workflow_mic_mbc cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compounds Prepare Serial Dilutions of Test Compounds inoculation Inoculate Microtiter Plate prep_compounds->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC (No Visible Growth) incubation->mic_determination mbc_determination Determine MBC (No Colony Formation) mic_determination->mbc_determination Subculture from clear wells

Fig. 1: Workflow for MIC and MBC Determination.

Mechanism of Antimicrobial Action

The antimicrobial action of monoacylglycerols like 1-Monomyristin is primarily attributed to their ability to disrupt the microbial cell membrane.

Proposed Signaling Pathway for 1-Monomyristin's Antimicrobial Activity:

  • Interaction with Cell Membrane: The 1-Monomyristin molecule, with its lipophilic fatty acid chain and hydrophilic glycerol head, interacts with the lipid bilayer of the microbial cell membrane.

  • Membrane Disruption: This interaction leads to a disruption of the membrane's integrity, potentially by creating pores or channels. This compromises the cell's ability to maintain its internal environment.

  • Increased Permeability: The compromised membrane becomes more permeable, allowing for the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Inhibition of Cellular Processes: The loss of essential components and the disruption of the electrochemical gradient across the membrane inhibit critical cellular processes, including energy production and nutrient transport.

  • Cell Lysis: Ultimately, the extensive damage to the cell membrane leads to cell lysis and death.

For fungi like C. albicans, it has been suggested that the hydroxyl group of 1-Monomyristin interacts with ergosterol in the fungal cell membrane, leading to membrane disruption and cell lysis, a mechanism similar to that of some antifungal drugs.

signaling_pathway cluster_membrane Microbial Cell Membrane cluster_cellular_effects Cellular Effects cluster_outcome Outcome interaction 1-Monomyristin Interacts with Lipid Bilayer disruption Membrane Disruption (Pore Formation) interaction->disruption permeability Increased Membrane Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage inhibition Inhibition of Cellular Processes leakage->inhibition lysis Cell Lysis and Death inhibition->lysis

Fig. 2: Proposed Mechanism of 1-Monomyristin.

Conclusion

Based on the available data, 1-Monomyristin is a more potent antimicrobial agent than this compound. Its efficacy against a variety of bacteria and fungi, coupled with a mechanism that targets the fundamental structure of the microbial cell membrane, makes it a promising candidate for further research and development in antimicrobial applications. In contrast, this compound has demonstrated limited to no antimicrobial activity in the cited studies. Researchers and drug development professionals should consider these findings when selecting monoacylglycerols for their specific antimicrobial needs.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Monopalmitin
Reactant of Route 2
Reactant of Route 2
1-Monopalmitin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.